SJNXBMAEHHPEHV-UHFFFAOYSA-N
説明
However, based on contextual clues from and structural analogs in other sources, it is inferred to be a small-molecule ligand with selective activity toward dopamine D2 receptors (D2DAR). This compound was likely identified through high-throughput screening (HTS) of a 370,000+ compound library, as described in , which highlights its role as a selective D2DAR agonist, antagonist, or positive allosteric modulator .
特性
分子式 |
C23H28N6O3S2 |
|---|---|
分子量 |
500.636 |
InChI |
InChI=1S/C23H28N6O3S2/c1-32-14-13-26-8-7-19-18(15-26)21(31)29-22(24-19)34-23(25-29)33-16-20(30)28-11-9-27(10-12-28)17-5-3-2-4-6-17/h2-6H,7-16H2,1H3 |
InChIキー |
SJNXBMAEHHPEHV-UHFFFAOYSA-N |
SMILES |
COCCN1CCC2=C(C1)C(=O)N3C(=N2)SC(=N3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5 |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
Structural Similarity Analysis
Modern 2D similarity metrics, such as the Tanimoto coefficient (Tc), are critical for comparing molecular scaffolds (). While the exact structure of SJNXBMAEHHPEHV-UHFFFAOYSA-N is undefined, analogs like NPMRPDRLIHYOBW-UHFFFAOYSA-N () and ChemDiv screening compounds (e.g., JWNWWWXGEIGZJP-UHFFFAOYSA-N , ) provide a basis for comparison. Key structural features of interest include:
- Aromatic substituents: Common in dopamine receptor ligands (e.g., benzoxazinone derivatives in –11).
- Hydrogen-bond acceptors/donors: Critical for receptor binding, as seen in NPMRPDRLIHYOBW-UHFFFAOYSA-N (PSA = 58.0 Ų, 3 hydrogen-bond donors) .
Physicochemical Properties
However, NPMRPDRLIHYOBW-UHFFFAOYSA-N () offers benchmark values:
| Property | NPMRPDRLIHYOBW-UHFFFAOYSA-N | Typical D2 Ligands* |
|---|---|---|
| Molecular Weight (g/mol) | 295.3 | 250–350 |
| LogP | 3.2 | 2.5–4.0 |
| PSA (Ų) | 58.0 | 50–70 |
| Hydrogen Bond Donors | 3 | 2–4 |
| Rotatable Bonds | 4 | 3–6 |
*Derived from and pharmacophore models for D2DAR ligands.
SJNXBMAEHHPEHV-UHFFFAOYSA-N likely falls within these ranges, given its HTS-derived optimization for blood-brain barrier penetration and receptor binding .
Pharmacological Activity
highlights Compound 3508 , a D2DAR-selective ligand, as a comparator. Key differences include:
- Selectivity : SJNXBMAEHHPEHV-UHFFFAOYSA-N may exhibit higher D2DAR specificity than broader-acting analogs like JWNWWWXGEIGZJP-UHFFFAOYSA-N (), which lacks disclosed receptor data.
- Mechanism : Unlike allosteric modulators, SJNXBMAEHHPEHV-UHFFFAOYSA-N is hypothesized to act as a competitive agonist/antagonist based on HTS functional assays .
Research Implications and Limitations
While SJNXBMAEHHPEHV-UHFFFAOYSA-N shows promise for D2DAR-targeted therapies, gaps in structural and kinetic data limit direct comparisons. Advances in 2D similarity algorithms () could resolve ambiguities by mapping its scaffold to known active compounds. Further studies should prioritize:
Structural Elucidation : X-ray crystallography or NMR to confirm binding motifs.
Selectivity Profiling : Broad receptor panel testing to validate D2DAR specificity.
ADMET Optimization : Leveraging LogP and PSA data (e.g., ) to improve pharmacokinetics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
